molecular formula C22H19ClN2O3 B3746645 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3746645
M. Wt: 394.8 g/mol
InChI Key: PULOOTRZXOKCHZ-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a chromene backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of indole and chromene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-12-4-3-5-17-16(13(2)25-20(12)17)8-9-24-21(26)18-11-14-10-15(23)6-7-19(14)28-22(18)27/h3-7,10-11,25H,8-9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULOOTRZXOKCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
6-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

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